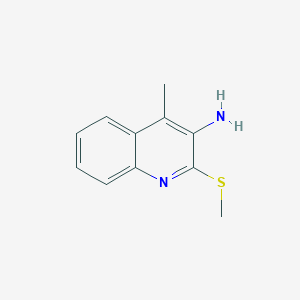
4-甲基-2-(甲硫基)喹啉-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(methylsulfanyl)quinolin-3-amine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.3 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group at the 4-position, a methylsulfanyl group at the 2-position, and an amine group at the 3-position . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
4-Methyl-2-(methylsulfanyl)quinolin-3-amine has several scientific research applications, including:
准备方法
The synthesis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
4-Methyl-2-(methylsulfanyl)quinolin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups present on the quinoline ring .
作用机制
The mechanism of action of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
相似化合物的比较
4-Methyl-2-(methylsulfanyl)quinolin-3-amine can be compared with other similar compounds, such as:
4-Methylquinoline: Lacks the methylsulfanyl and amine groups, resulting in different chemical and biological properties.
2-Methylsulfanylquinoline:
3-Aminoquinoline: Lacks the methyl and methylsulfanyl groups, leading to different chemical behavior and biological activities.
The uniqueness of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities .
生物活性
4-Methyl-2-(methylsulfanyl)quinolin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-Methyl-2-(methylsulfanyl)quinolin-3-amine has a molecular formula of C10H12N2S and features a quinoline core substituted with a methylsulfanyl group and an amino group. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.
The biological activity of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer and viral infections.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cellular responses.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Antiviral Activity
Recent studies have shown that derivatives of quinoline compounds exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). For instance, methylated derivatives demonstrated high inhibition rates at concentrations as low as 10 µM, indicating that structural modifications can enhance antiviral efficacy .
Anticancer Properties
4-Methyl-2-(methylsulfanyl)quinolin-3-amine has been explored for its anticancer potential. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa . These findings highlight the compound's potential as a lead agent in developing new antibiotics.
Case Studies
- Hepatitis B Virus Inhibition : A study conducted on methylated quinoline derivatives found that specific modifications could enhance their inhibitory effects on HBV replication. The study utilized molecular docking simulations alongside experimental validations to confirm these findings .
- Cancer Cell Line Studies : In another study, 4-Methyl-2-(methylsulfanyl)quinolin-3-amine was tested against several cancer cell lines. Results indicated that the compound could significantly reduce cell viability and induce apoptosis, suggesting its potential as an anticancer agent .
属性
IUPAC Name |
4-methyl-2-methylsulfanylquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGQPSWFGJJGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














